REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][CH2:5][C:6]1[C:19]2[C:14](=CC=C[CH:18]=2)[C:13]([CH2:20][O:21]C(C)=O)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2)=[O:3].[C:25]([O:29][C:30](=[O:33])[CH2:31][CH3:32])(=[O:28])[CH2:26][CH3:27].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:2]([O-:4])(=[O:3])[CH3:1].[C:25]([O-:29])(=[O:28])[CH2:26][CH3:27].[C:20]([O-:21])(=[O:28])[C:13]1[CH:12]=[CH:7][CH:6]=[CH:19][CH:14]=1.[C:7]1([C:6]2[CH:5]=[CH:32][C:31]([C:30]([O-:29])=[O:33])=[CH:18][CH:19]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
benzoyl or p-phenylbenzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
acetic-formic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C(=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][CH2:5][C:6]1[C:19]2[C:14](=CC=C[CH:18]=2)[C:13]([CH2:20][O:21]C(C)=O)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2)=[O:3].[C:25]([O:29][C:30](=[O:33])[CH2:31][CH3:32])(=[O:28])[CH2:26][CH3:27].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:2]([O-:4])(=[O:3])[CH3:1].[C:25]([O-:29])(=[O:28])[CH2:26][CH3:27].[C:20]([O-:21])(=[O:28])[C:13]1[CH:12]=[CH:7][CH:6]=[CH:19][CH:14]=1.[C:7]1([C:6]2[CH:5]=[CH:32][C:31]([C:30]([O-:29])=[O:33])=[CH:18][CH:19]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
benzoyl or p-phenylbenzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
acetic-formic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C(=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][CH2:5][C:6]1[C:19]2[C:14](=CC=C[CH:18]=2)[C:13]([CH2:20][O:21]C(C)=O)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2)=[O:3].[C:25]([O:29][C:30](=[O:33])[CH2:31][CH3:32])(=[O:28])[CH2:26][CH3:27].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:2]([O-:4])(=[O:3])[CH3:1].[C:25]([O-:29])(=[O:28])[CH2:26][CH3:27].[C:20]([O-:21])(=[O:28])[C:13]1[CH:12]=[CH:7][CH:6]=[CH:19][CH:14]=1.[C:7]1([C:6]2[CH:5]=[CH:32][C:31]([C:30]([O-:29])=[O:33])=[CH:18][CH:19]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
benzoyl or p-phenylbenzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
acetic-formic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C(=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |